(s)-a-(Fmoc-amino)-[1,1'-biphenyl]-3-propanoic acid
Overview
Description
Fmoc-amino acids are a type of amino acid that has been modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group . This modification gives these amino acids unique properties, such as increased hydrophobicity and aromaticity . These properties can promote the association of building blocks, making Fmoc-amino acids useful in various applications .
Synthesis Analysis
Fmoc-amino acids are commonly used in solid-phase peptide synthesis . The Fmoc group acts as a protective group for the amino acid during synthesis, preventing unwanted reactions . The Fmoc group can be removed under specific conditions, allowing the amino acid to react as needed .Molecular Structure Analysis
The molecular structure of Fmoc-amino acids includes the Fmoc group, which is a large, aromatic group, and the amino acid itself . The exact structure will depend on the specific amino acid being modified.Chemical Reactions Analysis
Fmoc-amino acids can undergo a variety of chemical reactions, particularly those involved in peptide synthesis . For example, they can be esterified to 4-alkoxybenzyl alcohol polystyrene through acid chlorides .Physical and Chemical Properties Analysis
Amino acids are generally colorless, crystalline substances . They have high melting points due to their ionic properties, and their solubility depends on factors such as polarity, isoelectric point, the nature of the solvent, and temperature . Fmoc-amino acids, in particular, have increased hydrophobicity and aromaticity due to the Fmoc group .Scientific Research Applications
Peptide Synthesis and Peptidomimetic Chemistry
(S)-α-(Fmoc-amino)-[1,1'-biphenyl]-3-propanoic acid is extensively used in peptide synthesis and peptidomimetic chemistry, leveraging the Fmoc (9-fluorenylmethyloxycarbonyl) group for temporary protection of amino groups during the synthesis process. This chemical strategy facilitates the construction of complex peptide structures and the incorporation of unnatural amino acids into peptides, expanding the scope of peptide-based research and application.
- Enantiopure Fmoc-protected Amino Acids: Research demonstrates the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid, showing compatibility with solid-phase peptide synthesis and application in peptidomimetic chemistry (Sladojevich, Trabocchi, & Guarna, 2007).
- Solid Phase Synthesis of Carbonylated Peptides: A novel method for the solid-phase synthesis of carbonylated peptides utilizes Fmoc-protected amino acids to model oxidatively modified peptides, indicating the material's relevance in studying diseases (Waliczek, Kijewska, Stefanowicz, & Szewczuk, 2015).
Functional Materials Development
The Fmoc moiety's inherent hydrophobicity and aromaticity promote the self-assembly of amino acids and short peptides, making (S)-α-(Fmoc-amino)-[1,1'-biphenyl]-3-propanoic acid a valuable building block for creating functional materials. These materials find applications in cell cultivation, bio-templating, drug delivery, and therapeutic properties.
- Bio-inspired Building Blocks: Fmoc-modified amino acids and short peptides exhibit self-assembly features, leading to the development of functional materials with applications in cell cultivation, drug delivery, and therapeutics (Tao, Levin, Adler-Abramovich, & Gazit, 2016).
Supramolecular Chemistry
The ability of Fmoc-protected amino acids to form stable supramolecular structures is utilized in crafting hydrogels and other biomaterials, highlighting the compound's utility in advanced material science and biomedical research.
- Supramolecular Gels: Studies have investigated the incorporation of Fmoc-protected amino acids into supramolecular gels, exploring their antimicrobial activity and interaction with biosurfaces, which underscores the compound's potential in biomedical applications (Croitoriu, Nita, Rusu, Cimponeriu, & Chiriac, 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-phenylphenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NO4/c32-29(33)28(18-20-9-8-12-22(17-20)21-10-2-1-3-11-21)31-30(34)35-19-27-25-15-6-4-13-23(25)24-14-5-7-16-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33)/t28-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUSZFJTJZGJIK-NDEPHWFRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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